Ferrioxalate

概要

説明

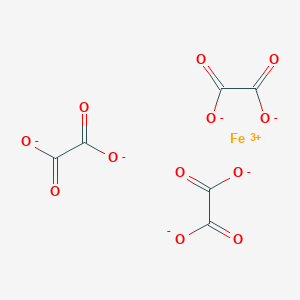

Ferrioxalate, also known as trisoxalatoferrate(III), is a trivalent anion with the chemical formula [Fe(C2O4)3]3−. It is a transition metal complex consisting of an iron atom in the +3 oxidation state and three bidentate oxalate ions acting as ligands. The this compound anion imparts a lime green color to its salts and exhibits fluorescence in solution. This compound is sensitive to light and higher-energy electromagnetic radiation, which causes the decomposition of one oxalate to carbon dioxide and reduction of the iron(III) atom to iron(II) .

準備方法

Synthetic Routes and Reaction Conditions: Ferrioxalate can be synthesized through various methods. One common method involves the reaction between iron(III) sulfate, barium oxalate, and potassium oxalate. The reaction proceeds as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ] In this reaction, iron(III) sulfate, barium oxalate, and potassium oxalate are combined in water and digested for several hours on a steam bath. The oxalate ions from barium oxalate replace the sulfate ions in solution, forming barium sulfate, which can be filtered out, and the pure this compound can be crystallized .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as alkali washing, acid dissolution, double salting, ferrous oxalate preparation, oxidation, and crystallization. For example, iron filings can be treated with sodium hydroxide and sulfuric acid, followed by the addition of ammonium sulfate and potassium permanganate for oxidation. The final product is obtained through crystallization using ethanol .

化学反応の分析

Types of Reactions: Ferrioxalate undergoes various chemical reactions, including photoreduction, oxidation, and complexation.

Photoreduction: In solution, this compound absorbs a photon of light and decomposes to form Fe(C2O4)2−2 and CO2. The iron center is reduced from the +3 to the +2 oxidation state, while an oxalate ion is oxidized to carbon dioxide: [ 2 [\text{Fe}(\text{C}_2\text{O}_4)_3]^{3-} + \text{hv} \rightarrow 2 [\text{Fe}(\text{C}_2\text{O}_4)_2]^{2-} + 2 \text{CO}_2 ]

Common Reagents and Conditions: Common reagents used in these reactions include potassium permanganate for oxidation and oxalic acid for complexation. The reactions typically occur under acidic conditions and may require light or heat to proceed .

Major Products: The major products formed from these reactions include ferrous oxalate, carbon dioxide, and various iron-oxalate complexes .

科学的研究の応用

Photochemical Actinometry

Ferrioxalate Actinometer

The this compound actinometer is a widely recognized tool for measuring photon flux in photochemical reactions. It serves as an analytical standard that allows researchers to calibrate light sources used in photochemical reactors. This method is endorsed by the International Union for Pure and Applied Chemistry (IUPAC) for liquid-phase actinometry. The actinometer operates based on the photochemical reaction of this compound, which undergoes ligand-to-metal charge transfer upon exposure to light, leading to the formation of reactive species and enabling accurate measurement of light intensity .

Environmental Applications

Solar Photo-Fenton Process

this compound complexes have been utilized in enhancing the solar photo-Fenton degradation of pollutants such as carbamazepine. This process combines solar energy with this compound to accelerate the degradation of organic contaminants in water, showcasing its potential for wastewater treatment and environmental remediation . The use of ultrasound alongside this compound has been shown to further intensify this degradation process, indicating its effectiveness in environmental applications .

Ultrafast Spectroscopy Studies

Dynamics of this compound Reactions

Recent studies employing ultrafast spectroscopy techniques have investigated the dynamics of this compound upon photoexcitation. The reaction pathways and transient species formed during these processes have been elucidated using time-resolved X-ray absorption spectroscopy (TRXAS). These insights contribute to a deeper understanding of the fundamental photochemical mechanisms at play, which can inform the development of new materials and processes in photochemistry .

Photodynamic Therapy (PDT)

Potential in Medical Applications

this compound has been explored as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for therapeutic applications aimed at selectively destroying cancer cells while minimizing damage to surrounding healthy tissue . Research indicates that this compound can enhance the efficacy of PDT when combined with other therapeutic agents.

Data Tables

Case Studies

-

Photochemical Reaction Dynamics

A study utilizing TRXAS revealed critical insights into the ultrafast dynamics associated with this compound upon UV excitation. The research highlighted the formation of transient species and provided a detailed analysis of reaction pathways, contributing to advancements in photochemical research methodologies . -

Solar Photo-Fenton Degradation

Research demonstrated that integrating this compound into solar photo-Fenton systems significantly improved the degradation rates of pharmaceutical contaminants. This study underscored the compound's role in enhancing environmental cleanup technologies through efficient solar energy utilization .

作用機序

The mechanism of action of ferrioxalate involves ligand-to-metal electron transfer. Upon photoexcitation, the complex undergoes a rapid electron transfer from the oxalate ligand to the iron center, resulting in the reduction of iron(III) to iron(II) and the formation of carbon dioxide. This process occurs on a femtosecond to picosecond timescale and involves the dissociation of the excited molecules into CO2 and [Fe(C2O4)2]3− fragments .

類似化合物との比較

Ferrioxalate can be compared with other iron-oxalate complexes such as ferrous oxalate dihydrate (FOD) and ferric hexa-aquo complex.

Ferrous Oxalate Dihydrate (FOD):

- FOD is used as a photo-Fenton catalyst with high efficiency in the degradation of organic pollutants .

- It exhibits strong photocatalytic and photo-initiated Fenton capacity.

Ferric Hexa-Aquo Complex:

- This complex is another example of an iron(III) coordination compound with octahedral geometry.

- It is used in various photochemical and catalytic applications .

This compound is unique due to its high photoreactivity and ability to undergo rapid electron transfer, making it a valuable compound in photochemical studies and environmental applications.

生物活性

Ferrioxalate, a complex formed between iron and oxalic acid, has garnered attention for its diverse biological activities, particularly in photodynamic therapy (PDT), environmental applications, and as a potential therapeutic agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is primarily known for its role in photochemistry. It serves as a photosensitizer in PDT, where it absorbs light and generates reactive oxygen species (ROS) that can induce cell death in targeted tissues, particularly tumor cells. The mechanism involves the excitation of this compound upon light absorption, leading to the formation of singlet oxygen and other radicals that can damage cellular components.

The biological activity of this compound is primarily attributed to its ability to generate ROS. When exposed to light, this compound undergoes photolysis, producing ferrous oxalate and reactive oxygen species:

This reaction is crucial for its application in PDT, where the generated ROS can lead to oxidative stress in cancer cells, ultimately resulting in apoptosis or necrosis.

1. Photodynamic Therapy (PDT)

This compound has been studied extensively as a photosensitizer in PDT for cancer treatment. Its ability to generate ROS upon light activation makes it effective against various cancer cell lines.

- Case Study : A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7) when activated with specific wavelengths of light. The treatment resulted in a significant reduction of cell viability compared to untreated controls.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 75.4 | 48 |

| HepG2 | 81.38 | 48 |

2. Environmental Applications

This compound complexes are also utilized in environmental chemistry, particularly in the degradation of pollutants through advanced oxidation processes. The photo-Fenton reaction, which employs this compound under mild pH conditions, has been shown to effectively degrade organic pollutants in wastewater.

- Research Findings : A study indicated that the use of this compound complexes significantly improved the degradation rates of non-biodegradable pollutants compared to traditional methods.

| Pollutant Type | Degradation Rate (%) | Method Used |

|---|---|---|

| Dyes | 85 | This compound Photo-Fenton |

| Phenolic Compounds | 90 | This compound Photo-Fenton |

3. Antimicrobial Properties

Recent investigations have revealed that this compound exhibits antimicrobial properties due to its ability to generate ROS that can damage bacterial membranes and DNA.

- Case Study : In vitro studies showed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

特性

IUPAC Name |

iron(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);/q;;;+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJLUEWYCIBBGT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeO12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14221-47-7 (tri-ammonium salt) | |

| Record name | Ferrioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15321-61-6 | |

| Record name | Ferrioxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15321-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。